molecular formula C6H10IN3O B3216296 2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1171468-67-9

2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No. B3216296
CAS RN: 1171468-67-9
M. Wt: 267.07 g/mol
InChI Key: UAMPDJBNAWCOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol” is a biochemical used for proteomics research . It has a molecular formula of C6H10IN3O and a molecular weight of 267.07 .


Molecular Structure Analysis

The molecular structure of “2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol” consists of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

2. Heterocyclic Compounds in Drug Synthesis The chemical structure of 2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol suggests its relevance in the synthesis of heterocyclic compounds, which are pivotal in drug development. Aminopyridines, similar in structure, have been extensively studied for their diverse biological activities. They are synthesized through various methods, and their interactions with metals and their pharmacological activities have been systematically reviewed. This indicates the potential of such structures in developing compounds with high bioactivity and lower toxicity (Orie, Duru, & Ngochindo, 2021).

properties

IUPAC Name

2-(5-amino-4-iodo-3-methylpyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN3O/c1-4-5(7)6(8)10(9-4)2-3-11/h11H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMPDJBNAWCOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 4
2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 6
2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.